dodecylsilane

Surface Science Coatings PFAS-Free Repellents

Dodecylsilane (CAS: 872-19-5, formula: C12H25Si, MW: 197.41 g/mol) is an organosilicon compound classified as a long-chain alkylsilane. It is a colorless to pale yellow liquid with a density of approximately 0.78 g/cm³, soluble in aprotic organic solvents, and characterized by a reactive silicon-hydrogen (Si-H) bond that enables a distinct dehydrogenative coupling mechanism with hydroxylated surfaces.

Molecular Formula C12H28Si
Molecular Weight 200.44 g/mol
Cat. No. B13961494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodecylsilane
Molecular FormulaC12H28Si
Molecular Weight200.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[SiH3]
InChIInChI=1S/C12H28Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1,13H3
InChIKeyBBXVGZSHLMEVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecylsilane: Technical Specifications and Baseline Properties for Industrial and Research Procurement


Dodecylsilane (CAS: 872-19-5, formula: C12H25Si, MW: 197.41 g/mol) is an organosilicon compound classified as a long-chain alkylsilane . It is a colorless to pale yellow liquid with a density of approximately 0.78 g/cm³, soluble in aprotic organic solvents, and characterized by a reactive silicon-hydrogen (Si-H) bond that enables a distinct dehydrogenative coupling mechanism with hydroxylated surfaces . Commercial grades typically specify a purity of ≥98% (GC) with a moisture content ≤0.5% . Its primary utility lies in creating hydrophobic self-assembled monolayers (SAMs) on substrates such as glass, silica, and metals for applications in surface modification, nanocomposites, and analytical separations .

Why Generic Substitution of Dodecylsilane is Not Recommended: A Comparative Analysis of Functional Silanes


Substituting dodecylsilane with other alkylsilanes without rigorous validation can lead to suboptimal or failed material performance. The compound's specific 12-carbon chain length provides a critical balance between hydrophobicity, molecular packing density, and surface reactivity that cannot be universally matched by shorter (e.g., octylsilane) or longer (e.g., octadecylsilane) analogs [1][2]. For example, while longer C18 chains yield higher intrinsic hydrophobicity, they often reduce surface coverage due to steric hindrance and slower diffusion during grafting [2]. Conversely, shorter C8 chains may result in lower contact angles and inferior barrier properties [1]. Furthermore, dodecylsilane's Si-H functionality provides a unique dehydrogenative grafting mechanism that operates under different conditions than the hydrolytic condensation required by trialkoxy- or trichloro-silanes, directly impacting film uniformity and substrate compatibility [3]. The quantitative evidence below demonstrates that the selection of the C12 alkylsilane directly governs critical performance metrics, making empirical substitution without comparative data a significant risk.

Quantitative Differentiation Guide for Dodecylsilane Selection Against Closest Analogs


Superhydrophobic Performance: Dodecylsilane vs. PDMS Brush Coatings on Textiles

In a comparative study of PFAS-free liquid-repellent fabric coatings, a cotton fabric treated with n-dodecyl triethoxy silane (F-C12) achieved superhydrophobic properties with a water contact angle >150°, matching the performance of a linear PDMS brush (F-3600, Mw=3600 g/mol) which also exhibited a water contact angle >150° [1]. However, the dodecylsilane-treated fabric showed a notably lower tear strength of 421 gf compared to the PDMS-treated sample at 551 gf and untreated cotton at 569 gf [1].

Surface Science Coatings PFAS-Free Repellents

Interfacial Adhesion Strength: Dodecylsilane vs. Thiol-Terminated SAM

A study using laser-induced spallation to measure interfacial adhesion quantified the spallation strength of a gold film on a fused silica substrate mediated by a dodecyltriethoxysilane self-assembled monolayer (SAM) as 24.2 ± 0.4 MPa [1][2]. In a direct comparison, an interface prepared with a thiol-terminated SAM (11-mercapto-undecyltrimethoxysilane) exhibited a significantly higher spallation strength of 60 ± 11 MPa, confirming that Au-thiol bonding is considerably stronger than the Au-methyl interface provided by the dodecyl chain [1][2].

Microelectronics Adhesion Surface Chemistry

Chromatographic Wall Coating Stability and Performance of Chloro(dodecyl)dimethylsilane (CDDS)

A chloro(dodecyl)dimethylsilane (CDDS) coating on a fused-silica capillary was evaluated for micellar electrokinetic capillary chromatography (MEKC). The CDDS coating demonstrated a 61.8% increase in electroosmotic flow (EOF) compared to an uncoated capillary, from 4.34 × 10⁻⁴ cm² V⁻¹ s⁻¹ to 7.02 × 10⁻⁴ cm² V⁻¹ s⁻¹ [1][2]. Critically, the CDDS coating remained stable for over 100 minutes after removal of the rinse step, a key metric for semipermanent performance [1][2].

Analytical Chemistry Capillary Electrophoresis Coatings

Nanoparticle Surface Functionalization: Dodecyl vs. Octyl Chain Grafting Efficiency

A quantitative evaluation of SiO₂ nanoparticle functionalization with dodecyltriethoxysilane (DTES, C12) and octyltriethoxysilane (OTES, C8) revealed that the degree of surface modification could be precisely quantified by the volume fraction of the organic modifier (ϕ_R) [1]. Surface-modified SiO₂@C12 nanoparticles with a ϕ_R ≥ 0.15 exhibited a generalized polarization (GP) > 0, indicating a well-organized modifier layer, a property critical for achieving stable dispersions in low-dielectric media [1]. While not a direct numerical comparator, the study establishes the C12 chain as a validated standard for achieving organized monolayers on nanoparticles, with the GP metric providing a quantitative quality control parameter for surface functionalization.

Nanomaterials Surface Modification Dispersibility

Validated Application Scenarios for Dodecylsilane Based on Quantitative Evidence


PFAS-Free Superhydrophobic Textile Coatings with Defined Trade-offs

For textile manufacturers seeking a PFAS-free, superhydrophobic coating, dodecylsilane is a proven option capable of achieving water contact angles exceeding 150°, a performance benchmark matching PDMS-based alternatives [1]. However, the procurement decision must incorporate the quantitative evidence of a 23.6% reduction in tear strength (421 gf vs. 569 gf for untreated cotton) [1]. This scenario is best suited for applications where extreme water repellency is paramount and where the fabric is not subjected to high tensile stresses, or where this mechanical trade-off is acceptable.

Interfacial Adhesion Layer in Microelectronics for Moderate-Stress Environments

In microelectronics packaging or MEMS device fabrication requiring a SAM adhesion layer between gold and silica, dodecyltriethoxysilane provides a well-characterized, moderate-strength interface with a spallation strength of 24.2 ± 0.4 MPa [2][3]. This quantifiable performance metric is essential for design specifications. For applications where a higher adhesion strength is non-negotiable, the direct comparative data shows that a thiol-terminated SAM (60 ± 11 MPa) is a superior, albeit more specialized, alternative [2][3].

Semipermanent Wall Coating for Capillary Electrophoresis

Analytical chemists developing MEKC methods can use dodecylsilane-based coatings like chloro(dodecyl)dimethylsilane (CDDS) to enhance separation performance. The coating provides a quantifiable 61.8% increase in electroosmotic flow (EOF) and demonstrates operational stability for at least 100 minutes after the removal of the coating rinse step [4][5]. This evidence supports the procurement of dodecylsilane-based reagents for creating stable, high-performance capillary coatings in analytical laboratories.

Functionalization of Nanoparticles for Enhanced Dispersion in Organic Matrices

For material scientists developing nanocomposites, the use of dodecyltriethoxysilane (DTES) to functionalize SiO₂ nanoparticles is supported by a quantitative quality-control framework. A defined threshold of modifier volume fraction (ϕ_R ≥ 0.15) has been established, which correlates with a well-organized monolayer on the particle surface, as indicated by a generalized polarization (GP) value greater than zero [1]. This provides a clear, measurable target for ensuring consistent particle functionalization, which is a prerequisite for achieving uniform dispersion and optimal composite properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for dodecylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.